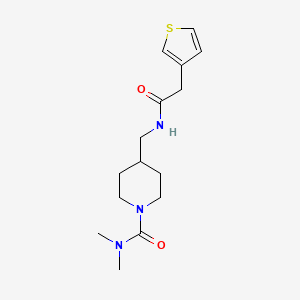![molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9](/img/structure/B2967546.png)
N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide is an organic compound with the molecular formula C18H20N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenylmethylidene moiety.
Aplicaciones Científicas De Investigación
N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Safety and Hazards
The safety information available indicates that “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” and its derivatives could involve further exploration of their biological activities and potential applications in various fields of chemistry . This could include more in-depth studies on their synthesis, structure-activity relationships, and interactions with various enzymes .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs .
Mode of Action
It is likely that the compound interacts with its target enzyme to inhibit its function, thereby disrupting the fatty acid biosynthesis pathway .
Biochemical Pathways
N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide potentially affects the fatty acid biosynthesis pathway by inhibiting the function of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This could lead to downstream effects such as disruption of lipid metabolism and cell membrane synthesis.
Result of Action
Inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz enzyme could potentially disrupt fatty acid biosynthesis, affecting lipid metabolism and cell membrane synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide typically involves the reaction of tert-butylhydrazine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: tert-butylhydrazine and benzaldehyde.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Procedure: The tert-butylhydrazine is added to a solution of benzaldehyde in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N’-benzoyl-N-(tert-butyl)benzohydrazide
- 1,2-Dibenzoyl-1-tert-butylhydrazine
- RH 5849
Uniqueness
N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOGISNIWDWMKX-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)
![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)
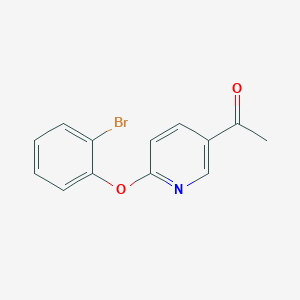
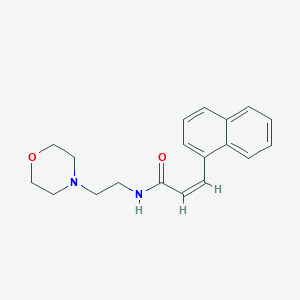
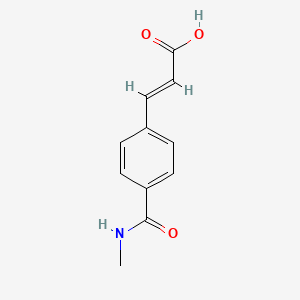
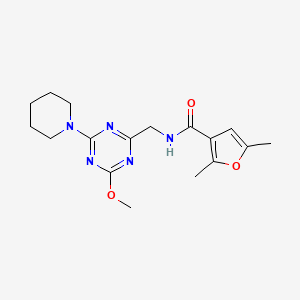
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2967475.png)
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
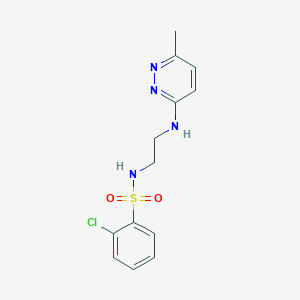
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
